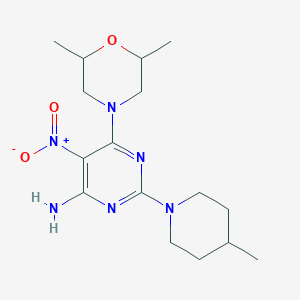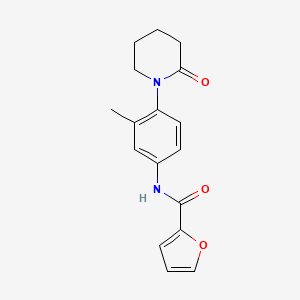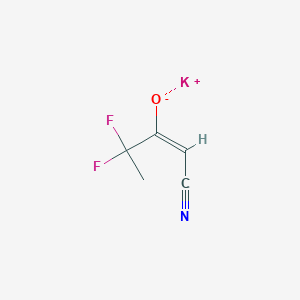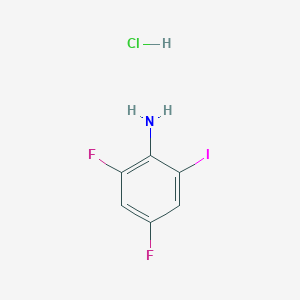![molecular formula C28H26BrN5O2S B2511403 N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide CAS No. 391949-87-4](/img/structure/B2511403.png)
N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C28H26BrN5O2S and its molecular weight is 576.51. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Evaluation
Several studies have focused on synthesizing novel compounds with 1,2,4-triazole, quinoline, and thiadiazole moieties, exploring their antimicrobial efficacy. For instance, compounds bearing substituted phenylquinolin-2-one moiety have shown potent activity against a range of microbes, particularly when halogenated groups are present at the para position of the phenylquinoline ring (Ghosh et al., 2015). Similarly, novel triazole derivatives bearing quinoline rings have been synthesized and evaluated for their antimicrobial activity, with some molecules demonstrating significant action against bacteria and fungi (Yurttaş et al., 2020).
Anticancer and Antileukotrienic Agents
The design and synthesis of quinoline-based triazoles have been investigated for their potential as anticancer and antileukotrienic agents. Research in this area aims to develop compounds that can effectively inhibit cancer cell growth or act as antileukotrienic drugs to treat inflammatory diseases. Some synthesized molecules have shown promising in vitro cytotoxic effects against various cancer cell lines, indicating their potential for further development as anticancer agents (Korcz et al., 2018).
Antituberculosis Activity
Compounds with heteroarylthioquinoline derivatives have been synthesized and assessed for their antituberculosis activity. These studies aim to address the growing resistance of Mycobacterium tuberculosis to existing drugs by exploring novel chemical entities. Some synthesized derivatives have exhibited significant activity against the tuberculosis bacteria, highlighting the therapeutic potential of these compounds in combating tuberculosis infections (Chitra et al., 2011).
Antihistaminic Agents
The search for new classes of H1-antihistaminic agents has led to the synthesis of triazoloquinazolinone derivatives. These compounds have been evaluated for their potential to prevent bronchospasm induced by histamine in animal models, with some showing efficacy comparable or superior to standard antihistaminic drugs. This research could pave the way for the development of new antihistaminic medications with improved therapeutic profiles (Alagarsamy et al., 2008).
特性
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26BrN5O2S/c29-22-12-14-23(15-13-22)34-25(18-30-26(35)17-20-7-2-1-3-8-20)31-32-28(34)37-19-27(36)33-16-6-10-21-9-4-5-11-24(21)33/h1-5,7-9,11-15H,6,10,16-19H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBXVJSKWIARLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



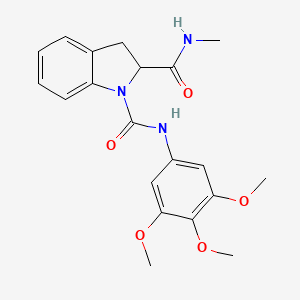
![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)


![1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2511328.png)
